1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(2-Naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound used in various research fields due to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves a multi-step process:
Naphthalene sulfonylation: : Starting with naphthalene, a sulfonyl group is introduced using sulfur trioxide or chlorosulfonic acid in an appropriate solvent.
Formation of the nitrophenyl intermediate: : Another precursor involves nitration of a trifluoromethyl benzene derivative using a mixture of nitric and sulfuric acids.
Coupling reaction: : The sulfonylated naphthalene and the nitrophenyl intermediate are coupled via a nucleophilic substitution reaction, often using an organic base as a catalyst.
Piperazine ring introduction: : The final step involves introducing the piperazine ring, which can be achieved through a cyclization reaction involving a suitable piperazine precursor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes but often utilizes optimized conditions to increase yield and reduce costs. Continuous-flow reactors and high-throughput screening are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to form sulfonic acids or nitro compounds.
Reduction: : It can be reduced using hydrogenation or other reducing agents to yield amines or other reduced products.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Condensation: : The piperazine ring can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogens, nitrating agents, sulfonating agents.
Condensation: : Formaldehyde, acetone, or other carbonyl compounds.
Major Products
The reactions typically yield products such as amines, sulfonic acids, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is widely used in various fields:
Biology: : In biochemical research to study enzyme interactions and inhibitor design.
Medicine: : Investigated for potential pharmaceutical applications due to its unique structure and reactivity.
Industry: : Used in the production of specialized polymers and materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through several mechanisms:
Inhibition of enzymes: : The sulfonyl and nitrophenyl groups can interact with enzyme active sites, inhibiting their function.
Binding to receptors: : The trifluoromethyl and nitrophenyl groups can bind to specific receptors, modulating cellular signaling pathways.
Formation of reactive intermediates: : The compound can form reactive intermediates that participate in various biochemical reactions.
Comparison with Similar Compounds
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is unique in its structure and reactivity compared to similar compounds such as:
1-(2-naphthylsulfonyl)-4-[4-chloro-2-(trifluoromethyl)phenyl]piperazine: : Substituted with chlorine instead of nitro group, showing different reactivity.
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(methyl)phenyl]piperazine: : Substituted with methyl instead of trifluoromethyl group, resulting in varied biological activity.
While these similar compounds share a common backbone, the specific substituents (nitro, trifluoromethyl) in this compound give it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c22-21(23,24)19-14-17(27(28)29)6-8-20(19)25-9-11-26(12-10-25)32(30,31)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCOYRYNQYGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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